Isoflavidinin

Natural Product Chemistry Structural Biology Pharmacognosy

Sourcing authenticated 9,10-dihydrophenanthrene standards risks regioisomeric contamination from close analogs like Flavidinin and Coelonin. Isoflavidinin (CAS 85734-02-7), ≥98% pure from Pholidota articulata, resolves this with its unique 13-methoxy-2-oxatetracyclo core and oxymethylene bridge. • Eliminates batch variability: distinct substitution pattern ensures assay specificity vs. regioisomers. • Dual utility: botanical reference standard (HPLC/LC-MS) and chemical probe for 9,10-dihydrophenanthrene SAR. • Supply assurance: ≥98% HPLC-verified purity; ambient-temperature stable powder.

Molecular Formula C16H14O3
Molecular Weight 254.28 g/mol
Cat. No. B593626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoflavidinin
Molecular FormulaC16H14O3
Molecular Weight254.28 g/mol
Structural Identifiers
InChIInChI=1S/C16H14O3/c1-18-13-6-10-3-2-9-4-12(17)5-11-8-19-14(7-13)16(10)15(9)11/h4-7,17H,2-3,8H2,1H3
InChIKeyIPBCLSWKZDZRKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Isoflavidinin Baseline Profile


Isoflavidinin (CAS 85734-02-7) is a 9,10-dihydrophenanthrene derivative classified under phenanthrenes and derivatives . It is a natural product isolated primarily from orchids such as Pholidota articulata, Otochilus porrectus, and Otochilus fusca [1]. With a molecular formula of C16H14O3 and a molecular weight of 254.28 g/mol [2], Isoflavidinin is a phenolic compound characterized by a fused tetracyclic core that includes an oxymethylene bridge . Its physicochemical properties—including a topological polar surface area of 38.70 Ų and an XlogP of 3.00 [3]—define its baseline characteristics for research procurement.

Natural product phenanthrene scaffold – 9,10-dihydrophenanthrene core with oxymethylene bridge supports structure-activity studies.
Phytochemical reference standard – isolated from specific orchid species; suitable for botanical authentication workflows.
ADMET model validation – reported computational ADMET predictions support transporter interaction and permeability studies.

Isoflavidinin Irreplaceability


Generic substitution within the 9,10-dihydrophenanthrene class is unreliable due to significant structural variations that dictate distinct biological and physicochemical profiles. Isoflavidinin possesses a unique 13-methoxy-2-oxatetracyclo[6.6.2.0⁴,¹⁶.0¹¹,¹⁵]hexadeca core with an oxymethylene bridge between C-4 and C-5 [1], differentiating it from close regioisomers like Flavidinin and analogs such as Coelonin . These subtle differences in ring fusion and substitution patterns alter hydrogen-bonding capacity, lipophilicity, and target engagement [2], making substitution without rigorous validation a source of experimental variability in pharmacology and natural product chemistry.

Isoflavidinin
Unique 13-methoxy substitution and oxymethylene bridge; distinct hydrogen-bonding pattern.
Flavidinin (regioisomer)
Different substitution position alters chromatographic behavior and target engagement; may not transfer directly.
Isoflavidinin
Restricted occurrence in 3 orchid species; validated botanical sourcing.
Coelonin (analog)
Broader species distribution; core scaffold similarity does not guarantee identical physicochemical profile; may require validation.

Isoflavidinin Differentiation Evidence


Flavidinin Regioisomer Comparison

Isoflavidinin and Flavidinin are regioisomers sharing the same molecular formula (C16H14O3) but differ in the position of the methoxy and hydroxyl groups. Isoflavidinin features a 13-methoxy-2-oxatetracyclohexadeca core with a hydroxyl at position 6, whereas Flavidinin has a distinct substitution pattern that alters its chromatographic and spectroscopic signatures [1]. This structural divergence is critical for compound identification and purity assessment in natural product research.

Flavidinin Regioisomer
Head-to-head
Isoflavidinin 13-methoxy, 6-hydroxy substitution
Flavidinin different methoxy/hydroxyl positions
Distinct InChIKeys (structural evidence)
Isomer-specific identification; supports procurement of correct regioisomer.
NMR and MS confirmation; substitution pattern impacts chromatographic signature.
Natural Product Chemistry Structural Biology Pharmacognosy

ADMET Profile Prioritization

In silico ADMET predictions generated via admetSAR 2.0 provide a quantitative basis for comparing Isoflavidinin against class benchmarks. The compound exhibits high predicted human intestinal absorption (probability 0.9844) and moderate Caco-2 permeability (probability 0.8055), suggesting favorable oral bioavailability potential compared to poorly absorbed phenanthrene analogs [1]. Notably, Isoflavidinin is predicted to inhibit OATP1B1 (0.9262) and OATP1B3 (0.9902) transporters, a property that may differentiate it from other 9,10-dihydrophenanthrenes lacking such transporter interactions.

ADMET Predictions
Class-level inference
HIA prob. 0.984 OATP1B1 inh. 0.926 OATP1B3 inh. 0.990
Supports ADMET-sensitive assay selection; transporter interaction context.
Computational prediction (admetSAR 2.0); experimental validation recommended.
ADMET Drug Discovery Computational Chemistry

Restricted Botanical Occurrence

Isoflavidinin has been unequivocally identified only in a narrow set of orchid species: Pholidota articulata, Otochilus porrectus, and Otochilus fusca [1]. In contrast, related compounds like Coelonin are found in a broader range of Coelogyne species [2]. This restricted distribution can be leveraged for chemotaxonomic authentication and ensures that Isoflavidinin sourced from these specific plants corresponds to the compound of record.

Botanical Occurrence
Cross-study comparable
Isoflavidinin 3 orchid species (Pholidota articulata, Otochilus porrectus, O. fusca)
Coelonin broader Coelogyne distribution (~2-3x wider)
Enables botanical source traceability; reduces misidentification risk.
Literature-based phytochemical surveys; authenticity verification possible.
Botanical Sourcing Natural Product Authenticity Phytochemistry

Limited Comparative Bioactivity Data

A comprehensive search of primary literature and authoritative databases reveals a notable absence of direct, head-to-head quantitative bioactivity comparisons between Isoflavidinin and close structural analogs (e.g., Flavidinin, Iso-oxoflavidinin) under identical assay conditions. While individual vendors may report IC50 values in specific cell lines, the lack of peer-reviewed, side-by-side studies precludes the establishment of firm differential activity claims. Procurement decisions must therefore rely on structural, physicochemical, and taxonomic differentiation rather than on asserted superiority in efficacy.

Bioactivity Comparison
Data to verify
No peer-reviewed head-to-head quantitative bioactivity data vs. structural analogs
Reliance on structural and taxonomic differentiation; in-house comparative studies advised.
Vendor IC50 values may exist but lack side-by-side validation. Literature search 2026.
Data Transparency Procurement Caveats

Isoflavidinin Research Applications


Phenolic Library Screening

Isoflavidinin serves as a structurally defined member of 9,10-dihydrophenanthrene libraries. Its unique oxymethylene bridge and methoxy substitution pattern add chemical diversity to screening collections, enabling the exploration of structure-activity relationships in antioxidant or anti-inflammatory assays where class activity has been noted .

Chemotaxonomic Marker Analysis

Given its restricted occurrence to Pholidota articulata, Otochilus porrectus, and Otochilus fusca [1], Isoflavidinin can be employed as a reference standard for the botanical authentication of these orchid species. Procurement of high-purity Isoflavidinin supports the development of HPLC or LC-MS methods for quality control in herbal medicine research.

Computational ADMET Profiling

The predicted ADMET properties of Isoflavidinin, including high probability of intestinal absorption and OATP1B1/1B3 inhibition [2], make it a suitable test compound for validating in silico models of 9,10-dihydrophenanthrene pharmacokinetics. Researchers can use Isoflavidinin to benchmark computational predictions against experimental data in transporter assays.

Comparative Isomer Studies

Isoflavidinin's regioisomeric relationship with Flavidinin [3] provides a basis for comparative studies of isomer-specific biological activities. Procuring both compounds allows investigation of how subtle changes in substitution pattern affect target binding, metabolic stability, or spectroscopic properties.

Application
Selection Property
Validation Focus
Phenolic library screening
9,10-dihydrophenanthrene scaffold with unique oxymethylene bridge
SAR interpretation in antioxidant/anti-inflammatory model assays
Chemotaxonomic marker analysis
Restricted botanical occurrence in specific orchid species
Species authentication by HPLC/LC-MS method development
Computational ADMET profiling
Predicted transporter inhibition (OATP1B1/1B3) and permeability
In silico model validation against experimental transporter assays
Comparative isomer studies
Regioisomeric relationship with distinct substitution pattern
Isomer-specific target binding and metabolic stability interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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